![molecular formula C9H11FN2O2 B1414081 Methyl 4-(ethylamino)-6-fluoropyridine-3-carboxylate CAS No. 2187435-18-1](/img/structure/B1414081.png)
Methyl 4-(ethylamino)-6-fluoropyridine-3-carboxylate
Overview
Description
Methyl 4-(ethylamino)-6-fluoropyridine-3-carboxylate, also known as MEFPY, is a compound belonging to the pyridine family of compounds. It is a widely used compound in pharmaceutical and laboratory research due to its unique properties.
Scientific Research Applications
Medicine: Antitumor Activity
This compound has been studied for its potential antitumor properties. Research suggests that derivatives of ethylamino pyridine carboxylate exhibit activity against certain cancer cell lines, making them candidates for further investigation in cancer treatment .
Agriculture: Herbicide Development
In agriculture, similar compounds have been utilized in the synthesis of herbicides. Their ability to inhibit the growth of unwanted flora is crucial for crop protection and yield improvement .
Material Science: Polymer Synthesis
Methyl 4-(ethylamino)-6-fluoropyridine-3-carboxylate may serve as a monomer or a cross-linking agent in polymer synthesis, contributing to the development of new materials with enhanced properties .
Industrial Chemistry: Chemical Manufacturing
In industrial applications, this compound could be used as an intermediate in the synthesis of more complex chemicals, which are then used in various manufacturing processes .
Environmental Science: Pollution Remediation
Research into similar compounds has shown potential in environmental applications, such as the remediation of pollutants. Their chemical structure could help in binding or neutralizing toxic substances in the environment .
Analytical Chemistry: Chromatography
In analytical chemistry, derivatives of this compound could be used as stationary phases in chromatography, aiding in the separation and analysis of complex mixtures .
Biotechnology: Proteomics
In the field of biotechnology, particularly proteomics, such compounds can be used in the synthesis of peptides or as part of the detection systems in mass spectrometry-based proteomic analysis .
Physics: Electro-Optic Applications
While not directly related to Methyl 4-(ethylamino)-6-fluoropyridine-3-carboxylate, research in physics has explored the use of similar organic compounds in electro-optic devices, which could suggest potential applications for this compound in the development of optical sensors or switches .
properties
IUPAC Name |
methyl 4-(ethylamino)-6-fluoropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-3-11-7-4-8(10)12-5-6(7)9(13)14-2/h4-5H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDMWGRISOMANP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC=C1C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(ethylamino)-6-fluoropyridine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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